Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This specific compound is characterized by a methyl group at the 5-position and a carboxylate ester group at the 3-position of the dihydrobenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs scalable synthetic routes that ensure high yield and purity. Methods such as free radical cyclization cascades and proton quantum tunneling have been developed to construct complex benzofuran rings with fewer side reactions and higher yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated benzofuran derivatives .
Scientific Research Applications
Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the benzofuran ring .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: This compound shares the benzofuran core but lacks the carboxylate ester group.
1-Methyl-4-[(5-methoxy-2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine: This derivative has additional functional groups that confer different biological activities.
Uniqueness
Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C11H12O3/c1-7-3-4-10-8(5-7)9(6-14-10)11(12)13-2/h3-5,9H,6H2,1-2H3 |
InChI Key |
FQIXNTNFDDVRKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC2C(=O)OC |
Origin of Product |
United States |
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